N-[2-(1H-INDOL-3-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHANESULFONAMIDE
Overview
Description
N-[2-(1H-INDOL-3-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHANESULFONAMIDE is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their significant biological activities, while quinazoline derivatives are often used in medicinal chemistry for their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-INDOL-3-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHANESULFONAMIDE typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond . The reaction conditions often require a solvent such as dimethylformamide (DMF) and may involve heating to moderate temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-INDOL-3-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The quinazoline moiety can be reduced under specific conditions.
Substitution: Both the indole and quinazoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the quinazoline moiety may yield dihydroquinazoline derivatives .
Scientific Research Applications
N-[2-(1H-INDOL-3-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline moiety can interact with different molecular targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib.
Uniqueness
This dual functionality makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-25(23,24)20-21-16(13-10-18-14-8-4-2-6-11(13)14)19-15-9-5-3-7-12(15)17(21)22/h2-10,16,18-20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYYCVGAAWCLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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